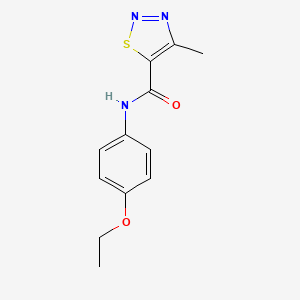

N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Historical Development of 1,2,3-Thiadiazole Research

The study of 1,2,3-thiadiazoles traces back to the early 20th century, when the Hantzsch–Widman nomenclature system was first applied to classify heterocyclic compounds containing sulfur and nitrogen atoms. These five-membered aromatic rings, characterized by one sulfur and two nitrogen atoms, gained prominence due to their unique electronic properties and reactivity. Early synthetic methods, such as the Hurd–Mori reaction , enabled the preparation of 1,2,3-thiadiazoles from acyl hydrazones and thionyl chloride, laying the groundwork for structural diversification.

In the 1970s, the discovery of cephazolin —a cephalosporin antibiotic containing a 1,3,4-thiadiazole moiety—highlighted the pharmacological relevance of thiadiazole derivatives. While 1,3,4-thiadiazoles dominated early drug development, recent advances in regioselective synthesis have shifted attention to 1,2,3-thiadiazoles . For instance, the 2024 report by Jia et al. demonstrated the utility of 1,2,3-thiadiazole as a directing group for ortho-C–H functionalization, enabling precise modifications of aromatic systems. This breakthrough underscored the potential of 1,2,3-thiadiazoles in constructing complex molecular architectures.

Significance of Carboxamide Functionalization in Heterocyclic Chemistry

Carboxamide functionalization has become a cornerstone of heterocyclic chemistry due to its ability to enhance molecular interactions with biological targets. The amide bond confers stability, solubility, and hydrogen-bonding capacity, making it indispensable in drug design. In thiadiazole systems, carboxamide groups are often introduced at the 5-position to modulate electronic effects and steric bulk, as seen in the antifungal agent 3k (a 1,3,4-thiadiazole derivative).

Recent studies have leveraged carboxamide-thiadiazole hybrids to target enzymes such as 14-α-sterol demethylase , a key player in fungal ergosterol biosynthesis. For example, molecular docking simulations revealed that 1,3,4-thiadiazole-carboxamides bind competitively to the enzyme's active site, disrupting ergosterol production. Similarly, heterocyclic carboxamides bearing halogen substituents exhibited potent anti-norovirus activity by interfering with viral replication machinery. These findings underscore the strategic value of carboxamide functionalization in optimizing pharmacological profiles.

Current Research Landscape for N-(4-Ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

This compound represents a structurally refined derivative within this class. Its design combines the electron-withdrawing 1,2,3-thiadiazole core with a 4-ethoxyphenyl substituent, which enhances lipophilicity and membrane permeability. PubChem data (CID 16454162) confirm its molecular formula as C₁₁H₁₁N₃O₂S , with a molecular weight of 249.29 g/mol. The ethoxy group at the para-position of the phenyl ring introduces steric and electronic modifications that differentiate it from analogs like N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CID 7576735).

Recent synthetic efforts have focused on Pd-catalyzed cross-coupling reactions to install diverse aryl and alkynyl groups at the thiadiazole core. For instance, the use of bromoalkynes in alkynylation reactions has yielded derivatives with extended π-systems, which are being evaluated for their optoelectronic properties. Computational ADME (absorption, distribution, metabolism, excretion) predictions further suggest that the compound's logP (2.1) and topological polar surface area (78.9 Ų) align with Lipinski's rule of five, indicating favorable drug-likeness.

Research Challenges and Opportunities

Despite progress, several challenges hinder the development of 1,2,3-thiadiazole-carboxamides:

- Synthetic Complexity : Regioselective functionalization of the thiadiazole ring remains non-trivial, often requiring multistep sequences and specialized catalysts.

- Tautomeric Equilibria : Intermediate thione-thiol tautomerism, as observed in 1,3,4-thiadiazole synthesis, complicates reaction pathways and product isolation.

- Biological Selectivity : Off-target interactions with human enzymes, such as cytochrome P450 isoforms, pose risks of toxicity.

Opportunities lie in advancing direct C–H functionalization techniques to streamline synthesis and leveraging cryo-EM to elucidate binding modes with viral proteases. Additionally, hybrid scaffolds combining 1,2,3-thiadiazoles with γ-thiapyrone or thiazole moieties may unlock novel mechanisms of action.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-3-17-10-6-4-9(5-7-10)13-12(16)11-8(2)14-15-18-11/h4-7H,3H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKDXNVTXYQQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyaniline with thiosemicarbazide in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form the thiadiazole ring. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

The compound's structure, featuring a thiadiazole ring, is linked to significant anticancer properties. Research indicates that derivatives of 1,2,3-thiadiazole exhibit promising results in inhibiting cancer cell proliferation. For instance:

- Mechanism of Action : N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may disrupt cell signaling pathways by inhibiting specific kinases associated with cancer progression. This inhibition can lead to reduced tumor growth and improved survival rates in experimental models .

- Case Studies : Studies have shown that related thiadiazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. For example, a derivative with similar structural features exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy:

- Antitubercular Activity : Compounds containing the thiadiazole moiety have shown potential as antitubercular agents. For instance, related compounds demonstrated low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis strains, indicating their suitability for further development as therapeutic agents against tuberculosis .

- Broad-Spectrum Antimicrobial Effects : The compound's derivatives have been tested against various bacterial and fungal strains. Some studies reported significant activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans .

Other Therapeutic Applications

The versatility of this compound extends beyond oncology and antimicrobial applications:

- Antiviral Activity : Recent investigations have highlighted the potential of thiadiazole derivatives as antiviral agents. Some compounds showed good binding affinity to viral proteases and were suggested as candidates for COVID-19 drug development .

- Anti-inflammatory and Analgesic Properties : Thiadiazole derivatives have been recognized for their anti-inflammatory and analgesic effects in preclinical studies. These properties make them suitable candidates for treating conditions associated with chronic inflammation and pain .

Research Findings Summary

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

- Biological Targets : BTP2 is a well-documented SOCE inhibitor with cross-reactivity for TRPM4 and TRPC3/5 channels, while the ethoxyphenyl analog’s specificity remains underexplored .

- Anticancer Potential: Thiadiazole-triazole hybrids (e.g., compound 7b from ) exhibit potent anticancer activity (IC₅₀ = 1.61 μg/mL in HepG-2 cells), suggesting that the ethoxyphenyl derivative could be optimized for similar applications.

Pharmacological and Mechanistic Insights

- BTP2 : Reduces SOCE-mediated calcium influx by ~80% in Jurkat T cells (p < 0.001) and attenuates TLR4-mediated ROS production in lung injury models . However, it lacks specificity, inhibiting TRPC3/5 channels at higher concentrations .

- The ethoxy group may reduce off-target effects compared to BTP2’s trifluoromethylpyrazole moiety, which contributes to nonspecific TRPM4 activation .

- Dimethoxyphenyl Analog : Shares the same molecular weight as the ethoxyphenyl compound but differs in substituent positioning, highlighting the critical role of aromatic substitution patterns in bioactivity .

Physicochemical Properties

- Acid Dissociation (pKa) : Predicted pKa values for thiadiazole carboxamides range from 10.09 to 10.70, indicating moderate basicity under physiological conditions .

- Lipophilicity : BTP2’s logP is higher (~3.5) due to trifluoromethyl groups, whereas the ethoxyphenyl analog’s logP is estimated at ~2.8, favoring improved aqueous solubility .

Biological Activity

N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole family, recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 302.34 g/mol. The structure features a thiadiazole ring and an ethoxyphenyl group, which enhances its lipophilicity and biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. It disrupts signaling pathways by inhibiting kinase activities, which are crucial for tumor growth and metastasis .

- Antimicrobial Activity : Similar thiadiazole derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy group may enhance its interaction with microbial targets .

- Cytotoxic Effects : Studies have reported that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxicity is often evaluated using IC50 values, with lower values indicating higher potency .

Anticancer Activity

Several studies have focused on the anticancer properties of thiadiazole derivatives:

- A study indicated that compounds with a similar structure inhibited tumor growth in Ehrlich Ascites Carcinoma (EAC) models after 14 days of treatment, showcasing their potential as anticancer agents .

- Another investigation highlighted that modifications on the phenyl ring significantly influence cytotoxic activity against various cancer cell lines. For instance, compounds with methoxy substitutions exhibited enhanced activity against breast and lung carcinoma cells .

Antimicrobial Properties

The antimicrobial efficacy of related compounds has been documented:

- Thiadiazole derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like ampicillin .

Case Study 1: Anticancer Evaluation

In a notable study by Alam et al. (2011), a series of 1,3,4-thiadiazole derivatives were evaluated for their anticancer properties. The results indicated significant suppressive activity against various human cancer cell lines, with IC50 values ranging from 0.28 to 4.27 µg/mL depending on the specific derivative tested .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of thiadiazole derivatives revealed that certain compounds exhibited MIC values lower than those of established antibiotics. For example, one derivative demonstrated an MIC value of 32.6 µg/mL against Candida albicans, outperforming itraconazole (47.5 µg/mL) .

Comparative Analysis Table

The following table summarizes the biological activities and characteristics of selected thiadiazole derivatives compared to this compound:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Structure | Antimicrobial | Nitro group enhances antibacterial activity |

| 5-(4-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Structure | Anticancer | Fluorine substitution increases metabolic stability |

| N-(benzothiazolyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Structure | Antifungal | Benzothiazole moiety enhances antifungal properties |

Q & A

Basic Research: What are the recommended analytical methods for characterizing the purity and stability of N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is optimal for assessing purity (≥99% by area normalization). Gas chromatography (GC) with flame ionization detection (FID) can verify volatile impurities .

- Melting Point : Confirm identity via melting point analysis (expected range: 111–113°C, similar to structurally related thiadiazole carboxamides) .

- Stability Testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity) using HPLC. Limited shelf life necessitates storage at –20°C with desiccant .

Basic Research: How can researchers synthesize this compound with high yield?

Answer:

- Route : Adapt protocols for analogous thiadiazole carboxamides:

- Yield Optimization : Microwave-assisted synthesis or solvent-free conditions (e.g., fusion) may improve reaction efficiency .

Advanced Research: What experimental strategies resolve contradictions in the compound’s role in calcium signaling pathways?

Answer:

- Context : Structural analogs like BTP2 (N-[4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide) inhibit store-operated calcium entry (SOCE) but may also modulate TRPM4 channels, leading to conflicting data .

- Methodology :

- Use calcium imaging (Fluo-4 AM) in cells pre-treated with the compound (10–20 µM, 30 min) to isolate SOCE effects.

- Validate specificity with CRISPR/Cas9 knockout models (e.g., ORAI1 or TRPM4-deficient cells) .

- Compare results across cell types (e.g., endothelial vs. cancer cells) to assess tissue-dependent activity .

Advanced Research: How does the ethoxyphenyl substituent influence the compound’s bioactivity compared to other aryl groups?

Answer:

- SAR Analysis :

- Electron-Donating Groups : The ethoxy group (–OCH₂CH₃) enhances metabolic stability compared to chloro or methyl substituents (e.g., tiadinil’s chloro group undergoes rapid hydrolysis to an active metabolite) .

- Lipophilicity : LogP calculations (e.g., using PubChem data) predict improved membrane permeability vs. polar analogs, critical for intracellular targets like ion channels .

- Experimental Validation :

Basic Research: What are the compound’s solubility profiles, and how can formulations address limitations in aqueous assays?

Answer:

- Solubility : Low water solubility (common for thiadiazole carboxamides). Predicted solubility in DMSO: ~50 mg/mL; in PBS: <0.1 mg/mL .

- Formulation Strategies :

Advanced Research: What mechanisms explain the compound’s dual role in plant defense and mammalian cell modulation?

Answer:

- Plant Studies : Analogs like tiadinil activate systemic acquired resistance (SAR) via metabolites (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid), priming salicylic acid pathways .

- Mammalian Systems : The thiadiazole core may interact with redox-sensitive proteins (e.g., thioredoxin), explaining anti-inflammatory or pro-apoptotic effects in cancer models .

- Methodological Crossover : Use transcriptomics (RNA-seq) in both plant and mammalian cells to identify conserved pathways (e.g., NPR1 homologs) .

Basic Research: How can researchers validate the compound’s stability under varying experimental conditions?

Answer:

- Stress Testing :

- Data Interpretation : Identify major degradation products (e.g., hydrolysis to 4-methylthiadiazole-5-carboxylic acid) and adjust storage protocols accordingly .

Advanced Research: What computational tools predict the compound’s interaction with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.